Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate
Description
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C₁₅H₁₂ClN₃O₂ and a molecular weight of 301.73 g/mol . Its CAS registry number is 874779-81-4, and it is identified by the MDL number MFCD03407867 . The compound features a chloro-substituted imidazo[1,2-b]pyridazine core, a phenyl group at position 2, and an ethyl ester at position 2. This structural framework makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting kinases or other enzymatic pathways .
Properties
IUPAC Name |
ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-4-3-5-7-10)17-12-9-8-11(16)18-19(12)14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFUCWJLBGKEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethanol to yield the ethyl ester . The reaction conditions often require refluxing in an inert atmosphere to ensure the completion of the reaction .
Chemical Reactions Analysis
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential antifungal, anti-inflammatory, and antiproliferative activities.
Industrial Applications: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at Position 2
The phenyl group at position 2 distinguishes this compound from closely related analogs:
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1150566-27-0): Lacks the phenyl group at position 2, resulting in a simpler structure (C₉H₈ClN₃O₂, MW 225.63) . The absence of the phenyl group reduces steric bulk and may enhance solubility but diminishes aromatic interactions in target binding .
Ester Group and Position Variations
- Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 572910-59-9): Features a methyl ester at position 2 instead of position 3, reducing similarity (0.88 vs. target compound) . Positional changes in the ester group affect molecular polarity and hydrogen-bonding capacity .
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8): Demonstrates lower structural similarity (0.60) due to the ester at position 2 rather than 3 .
Halogenation and Additional Substituents
- Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate : Incorporates a second chlorine at position 8, increasing molecular weight (C₁₀H₈Cl₂N₃O₂, MW 280.10) and enhancing electrophilicity for nucleophilic substitution reactions .
- 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine (CAS 1634647-80-5): Replaces the ester with a bromine atom and adds a methyl group, shifting reactivity toward cross-coupling reactions .
Key Data and Research Findings
Structural and Physicochemical Properties
Biological Activity
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate (C15H12ClN3O2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, synthesis, and implications for drug development.
Chemical Structure and Properties
This compound features a unique imidazo[1,2-b]pyridazine core with a chloro group and an ethyl ester at the carboxyl position. Its molecular weight is approximately 301.73 g/mol. The presence of the chloro and carboxylate functional groups contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Imidazo[1,2-b]pyridazine core : This step often utilizes cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the chloro and ethyl ester groups can be achieved through electrophilic substitution methods.
- Purification : Techniques such as recrystallization or chromatography are used to purify the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-b]pyridazines possess significant antimicrobial properties against various pathogens.
- Anthelmintic Activity : A specific study demonstrated that related compounds exhibited potent in vitro anthelmintic activity against Haemonchus contortus, with LD(99) values comparable to commercial nematocides like Ivermectin .
- Kinase Inhibition : The compound's structural similarity to known kinase inhibitors suggests potential applications in cancer therapy by selectively inhibiting kinase activity .
The mechanisms underlying the biological activities of this compound remain an area of active investigation. Potential mechanisms include:
- Interaction with DNA/RNA : Its structural characteristics allow it to interact with nucleic acids, potentially disrupting their function.
- Binding Affinity Studies : Research indicates that this compound may bind effectively to specific protein targets, influencing various signaling pathways crucial for cell proliferation and survival .
Comparative Analysis
To better understand its uniqueness, a comparison with other related compounds is provided below:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | C9H8ClN3O2 | 0.98 | Lacks phenyl group |
| 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | C8H7ClN3O2 | 0.93 | No ethyl group |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | C15H12ClN3O2 | 0.88 | Different substitution pattern |
| Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | C13H16ClN3O2 | 0.85 | Tert-butyl substitution |
This table illustrates the distinct features of this compound compared to other derivatives.
Case Studies
Several case studies have highlighted the compound's potential:
-
Antimicrobial Efficacy : A study evaluating various derivatives showed that certain modifications enhanced antimicrobial potency significantly.
- Findings : Compounds with electron-withdrawing groups exhibited improved activity against Gram-positive bacteria.
- Anthelmintic Activity : Research on related imidazo[1,2-b]pyridazines indicated effective action against parasitic infections.
Q & A
Basic Research Questions
Q. What are the key structural identifiers and physicochemical properties of ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate?
- Answer : The compound has the molecular formula C₉H₈ClN₃O₂ , molecular weight 225.632 g/mol , and CAS number 3034-50-2 . It appears as a white to light-yellow powder with a purity ≥96%. Key spectral identifiers include LCMS ([M+H]+ at m/z 226) and HPLC retention times under specific conditions (e.g., 1.05 minutes under SQD-FA05 conditions). Structural confirmation can be achieved via ¹H/¹³C NMR and HRMS analysis .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A standard route involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3. The chlorine atom at position 6 can be further functionalized via nucleophilic substitution (e.g., with fluorophenylpyrrolidine derivatives using KF/DMSO at 100–120°C) .
Q. How is the compound purified after synthesis?
- Answer : Crude products are typically purified via silica gel column chromatography (e.g., 0–80% ethyl acetate/hexane gradient) or preparative HPLC. Isomer separation (e.g., phenylethyl positional isomers) requires careful optimization of mobile phases .
Advanced Research Questions
Q. How can experimental design mitigate challenges in nucleophilic substitution reactions at the 6-chloro position?
- Answer : Key factors include:
- Solvent selection : Polar aprotic solvents like DMSO enhance reactivity by stabilizing transition states.
- Temperature control : Reactions at 100–120°C improve kinetics but may require iterative addition of reagents (e.g., KF and amines) to drive completion .
- Monitoring by LCMS : Real-time tracking of [M+H]+ ions ensures reaction progress and minimizes side products .
Q. What analytical strategies resolve contradictions in LCMS/HPLC data for structurally similar derivatives?
- Answer :
- Isomer differentiation : Use chiral columns or ion mobility spectrometry to separate positional isomers (e.g., 2-phenylethyl vs. 1-phenylethyl derivatives) .
- High-resolution mass spectrometry (HRMS) : Confirm exact masses (e.g., observed m/z 273.1479 vs. calculated 273.1477 for C₁₅H₁₉N₃O₂) to validate molecular formulas .
- Multi-technique validation : Combine NMR (e.g., δ 161.1 ppm for carbonyl groups) and X-ray crystallography (using SHELX software) for unambiguous structural assignment .
Q. How can this compound be functionalized for targeted drug discovery applications?
- Answer :
- Amide/ester hydrolysis : Treat with LiOH in THF/EtOH/H₂O to yield the carboxylic acid, enabling conjugation to pharmacophores (e.g., tropomyosin receptor kinase inhibitors) .
- Suzuki coupling : Replace the chloro group with boronic esters to introduce aryl/heteroaryl moieties.
- Biological evaluation : Derivatives have been explored as PET radiotracers and kinase inhibitors, leveraging the imidazopyridazine core for target engagement .
Q. What are the critical considerations for scaling up synthesis while maintaining yield and purity?
- Answer :
- Catalyst optimization : Use cesium carbonate for efficient deprotonation in substitution reactions, but ensure thorough washing to remove residual salts .
- Solvent recycling : DMF or DMSO can be recovered via distillation to reduce costs.
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints and impurity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
